2-METHOXY-4-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]PHENYL ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-METHOXY-4-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]PHENYL ACETATE is a complex organic compound with the molecular formula C17H17N3O4 and a molecular weight of 327.33458 . This compound is known for its unique chemical structure, which includes an anilinocarbonyl group, a carbohydrazonoyl group, and a methoxyphenyl acetate group. It is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
The synthesis of 2-METHOXY-4-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]PHENYL ACETATE involves multiple steps. The synthetic route typically starts with the preparation of the anilinocarbonyl intermediate, followed by the introduction of the carbohydrazonoyl group. The final step involves the acetylation of the methoxyphenyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity .
Analyse Chemischer Reaktionen
2-METHOXY-4-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2-METHOXY-4-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]PHENYL ACETATE is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-METHOXY-4-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]PHENYL ACETATE involves its interaction with specific molecular targets. The anilinocarbonyl group can form hydrogen bonds with biological molecules, while the carbohydrazonoyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
2-METHOXY-4-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]PHENYL ACETATE can be compared with similar compounds such as:
4-(2-((2-(Anilinocarbonyl)anilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate: This compound has a similar structure but includes a benzoate group instead of an acetate group.
4-(2-((2-(Anilinocarbonyl)anilino)(oxo)ac)carbohydrazonoyl)-2-methoxyphenyl benzoate: This compound also has a similar structure but differs in the substitution pattern on the phenyl ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H17N3O4 |
---|---|
Molekulargewicht |
327.33 g/mol |
IUPAC-Name |
[2-methoxy-4-[(E)-(phenylcarbamoylhydrazinylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C17H17N3O4/c1-12(21)24-15-9-8-13(10-16(15)23-2)11-18-20-17(22)19-14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,19,20,22)/b18-11+ |
InChI-Schlüssel |
OHGHUCDLEVTRFQ-WOJGMQOQSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)NC2=CC=CC=C2)OC |
Isomerische SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)NC2=CC=CC=C2)OC |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)NC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.